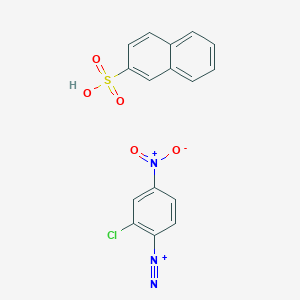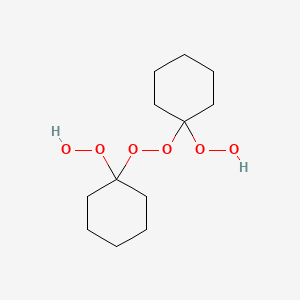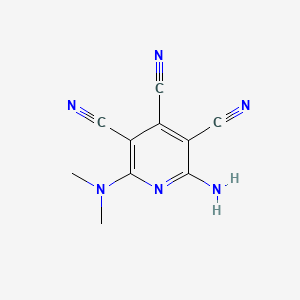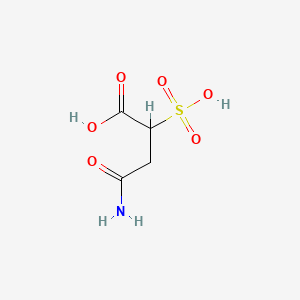
Barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)-: is a derivative of barbituric acid, a compound known for its central role in the synthesis of barbiturate drugs
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with barbituric acid, ethyl iodide, and isopentyl alcohol.
Alkylation: Barbituric acid is first alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Vinylation: The resulting 5-ethylbarbituric acid is then reacted with isopentyl alcohol and a vinylating agent, such as acetylene, under basic conditions to introduce the isopentyloxyvinyl group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups of the barbituric acid core, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry:
Synthesis of Barbiturates: This compound can serve as an intermediate in the synthesis of various barbiturate drugs, which are used as sedatives and anesthetics.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Researchers can use this compound to study the pharmacokinetics and pharmacodynamics of barbiturate derivatives.
Drug Development: It may be explored for its potential therapeutic effects, particularly in the development of new sedative or anticonvulsant drugs.
Industry:
Chemical Manufacturing: It can be used in the production of specialty chemicals and pharmaceuticals.
Material Science:
作用机制
The mechanism of action of barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)-, like other barbiturates, involves interaction with the central nervous system. It likely acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, at the GABA-A receptor. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a sedative effect.
相似化合物的比较
Barbituric Acid: The parent compound, used in the synthesis of various barbiturates.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Secobarbital: Another barbiturate used for its sedative effects.
Uniqueness: Barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)- is unique due to its specific substituents, which can alter its pharmacokinetic properties and potentially its pharmacological effects. The presence of the isopentyloxyvinyl group may enhance its lipophilicity, affecting its absorption and distribution in the body.
This compound’s unique structure and properties make it a valuable subject for further research in various scientific fields.
属性
CAS 编号 |
69766-55-8 |
|---|---|
分子式 |
C13H20N2O4 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
5-ethyl-5-[1-(3-methylbutoxy)ethenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O4/c1-5-13(9(4)19-7-6-8(2)3)10(16)14-12(18)15-11(13)17/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18) |
InChI 键 |
YYZIDSMCIRHLEC-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(=C)OCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)







